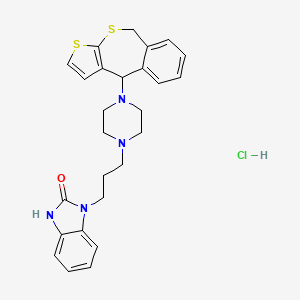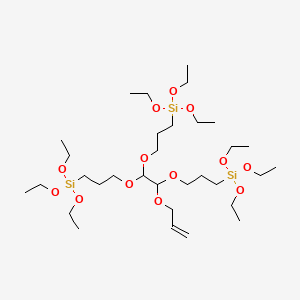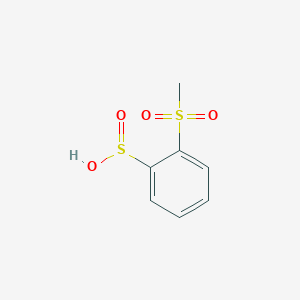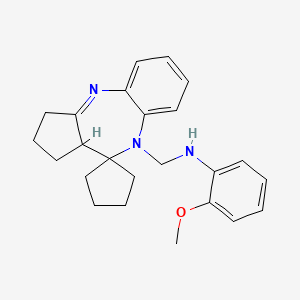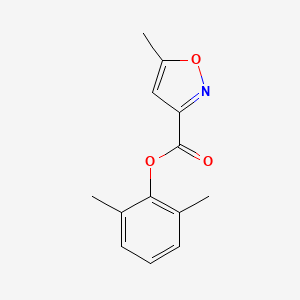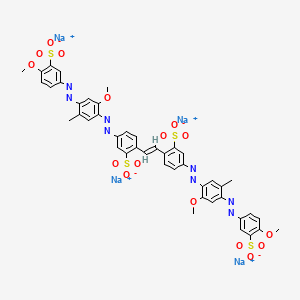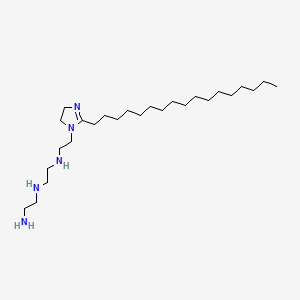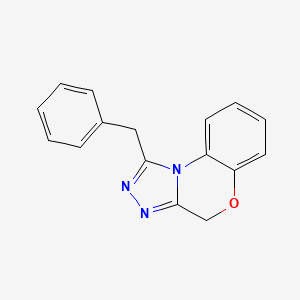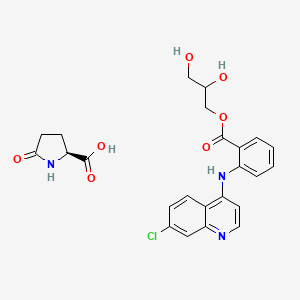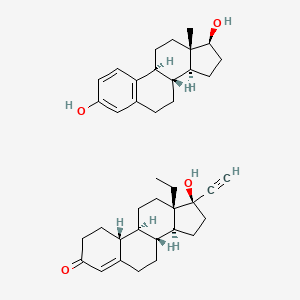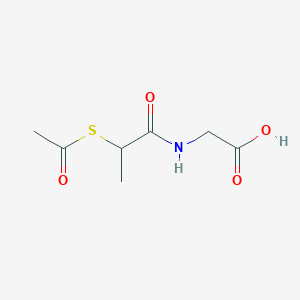
Tiopronin impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiopronin impurity 1 is a byproduct or degradation product associated with the synthesis or storage of tiopronin, a thiol drug primarily used in the treatment of severe homozygous cystinuria. Tiopronin helps prevent the formation of kidney stones by reducing the concentration of cystine in the urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tiopronin impurity 1 involves several steps. One common method includes the reaction of 2-chloropropionylglycine with various reagents under controlled conditions. For instance, heating the reaction mixture to 35°C for 4 hours, followed by cooling and the addition of hydrochloric acid to adjust the pH to 1.4. Ethyl acetate is then added, and the mixture is stirred, layered, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and pressure, to ensure the consistent quality and yield of the impurity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in monitoring and optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tiopronin impurity 1 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiols, and substituted thiol derivatives. These products are often analyzed using techniques like HPLC and MS to ensure their purity and identity .
Applications De Recherche Scientifique
Tiopronin impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its role in the stability and efficacy of tiopronin formulations.
Industry: Used in quality control processes to ensure the purity and consistency of tiopronin products.
Mécanisme D'action
Tiopronin impurity 1 exerts its effects through thiol-disulfide exchange reactions. It can interact with cystine to form mixed disulfides, reducing the concentration of cystine and preventing the formation of kidney stones. The molecular targets include cystine and other thiol-containing molecules, and the pathways involved are primarily related to thiol-disulfide exchange .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-penicillamine: Similar in use and efficacy but has more adverse effects compared to tiopronin.
N-acetylcysteine: Another thiol-containing compound used for its antioxidant properties.
Captopril: A thiol-containing drug used as an antihypertensive agent.
Uniqueness
Tiopronin impurity 1 is unique due to its specific role as a byproduct in the synthesis of tiopronin. It is used as a reference standard in analytical methods and plays a crucial role in ensuring the quality and stability of tiopronin formulations .
Propriétés
Numéro CAS |
6182-96-3 |
|---|---|
Formule moléculaire |
C7H11NO4S |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
2-(2-acetylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(13-5(2)9)7(12)8-3-6(10)11/h4H,3H2,1-2H3,(H,8,12)(H,10,11) |
Clé InChI |
XYGFNIWMWPGSGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC(=O)O)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


